Butyl 4-phenylpiperidine-4-carboxylate hydrochloride
Description
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a phenyl group at the 4-position and a butyl ester moiety.
Properties
CAS No. |
83929-38-8 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
butyl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-3-13-19-15(18)16(9-11-17-12-10-16)14-7-5-4-6-8-14;/h4-8,17H,2-3,9-13H2,1H3;1H |
InChI Key |
IBTQOQAZUZFKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with butyl chloroformate in the presence of a base to form the butyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties : Research has indicated that compounds related to butyl 4-phenylpiperidine-4-carboxylate hydrochloride may exhibit analgesic effects. For instance, studies have shown that derivatives of the 4-phenylpiperidine scaffold can act as mu-opioid receptor agonists, which are crucial for pain management .
Antimicrobial Activity : Recent investigations have explored the potential of this compound as an antimicrobial agent against pathogens such as Mycobacterium tuberculosis. Structure-activity relationship studies have revealed that certain analogs demonstrate significant inhibitory activity, indicating a promising avenue for developing new antimicrobial therapies .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in the development of pharmaceuticals and fine chemicals.
Case Study 1: Pain Management Research
A study published in Journal of Medicinal Chemistry investigated a series of 4-phenylpiperidine derivatives for their analgesic properties. The findings suggested that modifications to the piperidine structure could enhance binding affinity to mu-opioid receptors, improving pain relief efficacy. This compound was highlighted as a key compound in this research due to its structural similarities with more potent analogs .
Case Study 2: Antimicrobial Development
In a study focused on developing new treatments for tuberculosis, researchers synthesized various analogs of this compound. These compounds were tested for their minimal inhibitory concentration (MIC) against M. tuberculosis. Results indicated that specific substitutions on the piperidine ring significantly improved antimicrobial activity, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares Butyl 4-phenylpiperidine-4-carboxylate hydrochloride with its closest structural analogs, focusing on ester variations and molecular characteristics:
Research and Regulatory Considerations
- Regulatory Status : Methyl and ethyl analogs are listed in chemical registries (e.g., EC numbers 281-223-2 and 246-276-8), but the butyl variant lacks comprehensive regulatory documentation .
- Patent Relevance: Ethyl 4-phenylpiperidine-4-carboxylate HCl is critical in diphenoxylate synthesis, highlighting the importance of ester group modifications in drug development .
Biological Activity
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride is a compound with notable biological activity, particularly in the realms of analgesia and potential applications in pharmacology. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring with a phenyl substituent and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 297.82 g/mol. The synthesis typically involves the esterification of 4-phenylpiperidine-4-carboxylic acid with butanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process enhances the compound's stability and solubility in biological systems.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties, primarily through interaction with opioid receptors. These receptors are critical for modulating pain perception in the central nervous system. The compound's efficacy is comparable to existing analgesics, suggesting potential as a therapeutic agent for pain management .
Interaction with Neurotransmitter Systems
In addition to its effects on opioid receptors, studies have shown that this compound may influence serotonin and norepinephrine pathways, further enhancing its analgesic effects. This multifaceted interaction profile suggests that this compound could be beneficial in treating various pain-related conditions.
Structure-Activity Relationship (SAR)
A structure-activity relationship study involving related compounds has highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity. For example, analogs with modifications at the 4-position demonstrated varying degrees of potency against targets such as Mycobacterium tuberculosis (MIC ranging from 6.3 to 23 µM) and other bacterial pathogens .
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-1 | 6.3 | M. tuberculosis |
| 4PP-2 | 2.0 | M. tuberculosis |
| 4PP-3 | 6.8 | M. tuberculosis |
| This compound | - | Opioid receptors |
This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds related to Butyl 4-phenylpiperidine derivatives.
Therapeutic Applications
The analgesic properties of this compound position it as a candidate for development into new pain relief medications. Its ability to modulate multiple neurotransmitter systems may allow for more effective treatment strategies in chronic pain management compared to traditional opioids .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Butyl 4-phenylpiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between substituted bromides and piperidine carboxylate esters under basic conditions. For example, ethyl 4-phenylpiperidine-4-carboxylate (a structural analog) is synthesized by condensing 4-bromo-2,2-diphenylbutanenitrile with ethyl esters in aqueous media using catalysts like tetrabutylammonium bromide . Adjusting solvent polarity (e.g., DMF vs. water) and base strength (e.g., K₂CO₃ vs. NaOH) can optimize yields. Reaction temperatures >80°C often improve conversion rates for sterically hindered intermediates .
Q. How can spectroscopic techniques (NMR, FT-IR) characterize the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and butyl ester group (δ 0.9–1.7 ppm for CH₃ and CH₂). Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .
- FT-IR : Key peaks include C=O ester stretching (~1720 cm⁻¹), N–H stretching of the hydrochloride salt (~2500 cm⁻¹), and aromatic C–H bending (~700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts like Ethyl 4-phenylpiperidine-4-carboxylate during synthesis?
- Methodology :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity and reduce ester hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) minimize nucleophilic side reactions compared to protic solvents.
- Temperature Control : Lowering reaction temperatures (<60°C) reduces thermal degradation of the butyl ester group, which is prone to transesterification in basic conditions .
Q. How to resolve discrepancies in reported pharmacological activity data for piperidine carboxylate derivatives?
- Methodology :
- Dose-Response Analysis : Evaluate potency variations using in vitro assays (e.g., receptor binding IC₅₀) across multiple cell lines. For example, ethyl 4-phenylpiperidine-4-carboxylate analogs show low addiction liability in human trials at 1,000 mg doses, but intersubject variability necessitates larger cohort studies .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to conflicting bioactivity reports .
Q. What advanced analytical methods ensure purity and detect trace impurities in this compound?
- Methodology :
- HPLC-UV/HRMS : Employ C18 columns with 0.1% trifluoroacetic acid in mobile phases to resolve impurities like 1-methyl-4-phenylpiperidine (retention time ~8.2 min) and residual ester hydrolysis products .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrochloride salt degradation during storage .
Q. How to design in vivo studies to assess CNS penetration and off-target effects of this compound?
- Methodology :
- Blood-Brain Barrier (BBB) Assays : Use transgenic mice expressing human P-glycoprotein to evaluate compound permeability. Piperidine derivatives with logP >2.5 typically show moderate BBB penetration .
- Behavioral Profiling : Employ conditioned place preference (CPP) and rotarod tests to distinguish between therapeutic (e.g., antidiarrheal) and addictive effects, as seen in diphenoxylate hydrochloride analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
